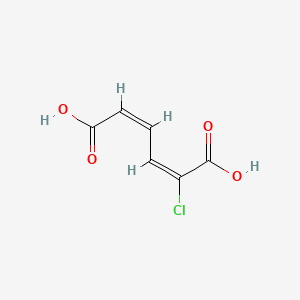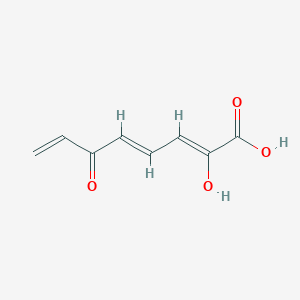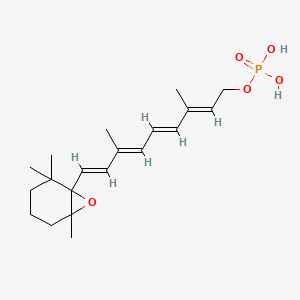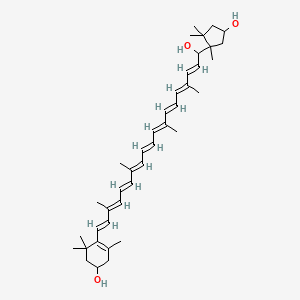![molecular formula C21H24N4O3S B1237452 N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity Research on compounds structurally related to N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide has shown significant antimalarial activity. For instance, a study by Werbel et al. (1986) synthesized a series of related compounds and found them to have potent antimalarial effects against Plasmodium berghei in mice and demonstrated promising pharmacokinetic properties for protecting against infection (Werbel et al., 1986).
Synthesis and Characterization Liu Chang-chu (2014) explored the synthesis of related quinoline derivatives under microwave irradiation. This study highlights the efficiency of the synthesis process for similar compounds, indicating potential for scalable production and further research applications (Liu Chang-chu, 2014).
Diverse Synthetic Approaches Pandit et al. (2016) described an environmentally friendly synthesis method for related chromene compounds, demonstrating the potential for diverse and sustainable synthetic approaches in the development of similar chemical compounds (Pandit et al., 2016).
Cancer Cell Viability and Inhibition A study by El Rayes et al. (2022) on quinoxaline derivatives, which are structurally related, showed inhibition of cancer cell viability. This indicates the potential application of similar compounds in cancer research and therapy (El Rayes et al., 2022).
Structural Aspects and Properties Research by Karmakar et al. (2007) and Kalita et al. (2010) on amide-containing isoquinoline derivatives provides insights into the structural aspects of similar compounds, which can be crucial for understanding their interactions and potential applications in various fields (Karmakar et al., 2007), (Kalita et al., 2010).
Antitumor Activity The work by Yamato et al. (1989) on fused tetracyclic quinoline derivatives demonstrates the potential of similar compounds in antitumor activity, particularly through DNA intercalation and topoisomerase II inhibition (Yamato et al., 1989).
Supramolecular Assemblies Cutrone et al. (2017) explored the formation of supramolecular assemblies using amphiphilic derivatives similar to the compound , revealing potential applications in drug delivery and tissue regeneration (Cutrone et al., 2017).
Eigenschaften
Produktname |
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide |
|---|---|
Molekularformel |
C21H24N4O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-24(2)18-11-9-16(10-12-18)14-23-20(26)15-25(3)29(27,28)19-8-4-6-17-7-5-13-22-21(17)19/h4-13H,14-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
HSQQAHYDHSIDCH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)


![[(2R,3R,5S,7S,8R,9R)-2-[(1S,3S,4R,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1237380.png)

![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
![(4S,6R)-2-[[(3S,10R,13R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1237385.png)


![methyl (9S,14E,15S,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate](/img/structure/B1237388.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)
![d(CH2)5[Tyr(Me)2]AVP](/img/structure/B1237393.png)